molecular formula C15H25NO4 B1446416 2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid CAS No. 1363381-11-6

2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid

Cat. No.: B1446416
CAS No.: 1363381-11-6
M. Wt: 283.36 g/mol
InChI Key: GKHJDGFBXSBMJI-UHFFFAOYSA-N
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Description

2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid is a synthetic organic compound with the molecular formula C15H25NO4. It is commonly used in chemical research and pharmaceutical development due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid typically involves the reaction of a spirocyclic amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving automated systems for mixing, temperature control, and purification .

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Deprotected Amine: Removal of the Boc group yields the free amine.

    Substituted Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

Scientific Research Applications

2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and for the preparation of complex molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid involves its reactivity as a protected amine. The Boc group provides stability during synthetic transformations and can be selectively removed to reveal the free amine, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-8-7-15(10-16)6-4-5-11(9-15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHJDGFBXSBMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid
Reactant of Route 2
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2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid
Reactant of Route 3
2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid
Reactant of Route 4
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2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid
Reactant of Route 5
2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid
Reactant of Route 6
2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid

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